Methyl imidazo[1,5-B]pyridazine-5-carboxylate

Physicochemical Profiling Drug-likeness Permeability Prediction

Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors often encounter building blocks with excessive hydrogen bond donors that compromise brain exposure. Methyl imidazo[1,5-b]pyridazine-5-carboxylate (CAS 1403767-17-8) resolves this with zero HBD and an optimal TPSA of 56.5 Ų. • CNS-optimized physicochemical profile: TPSA 56.5 Ų, XLogP3 0.6, HBD 0, HBA 5-maximizes probability of adequate brain exposure without a prodrug strategy • Metabolically labile methyl ester enables rapid SAR exploration via hydrolysis to the active carboxylic acid or direct amide derivatization • Immediate availability for focused library synthesis targeting ATR, PI3K, and HIV-1 reverse transcriptase-scaffold precedented with IC50 values as low as 0.65 nM

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1403767-17-8
Cat. No. B1529495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,5-B]pyridazine-5-carboxylate
CAS1403767-17-8
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NN2C=N1
InChIInChI=1S/C8H7N3O2/c1-13-8(12)7-6-3-2-4-10-11(6)5-9-7/h2-5H,1H3
InChIKeyVHUCTUZTZDDDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile


Methyl imidazo[1,5-B]pyridazine-5-carboxylate (CAS 1403767-17-8) is a heterocyclic building block with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol [1]. The compound features an imidazo[1,5-b]pyridazine core with a methyl ester substituent at the 5-position, resulting in a computed XLogP3-AA of 0.6, a topological polar surface area (TPSA) of 56.5 Ų, and zero hydrogen bond donors [1]. These physicochemical properties influence solubility, permeability, and synthetic utility, making precise characterization essential for procurement in medicinal chemistry campaigns.

Workflow Medicinal chemistry building block Heterocyclic scaffold for focused library synthesis
Selection logic Methyl ester as synthetic handle Enables ester hydrolysis or amidation in lead optimization
Use context Kinase inhibitor and CNS drug discovery Supports early-stage SAR and permeability profiling

Generic Scaffold Substitution Risks


The imidazo[1,5-b]pyridazine scaffold is a privileged structure in kinase inhibitor design, with derivatives exhibiting potent activity against targets such as ATR kinase (IC50 as low as 1 nM for advanced leads like ATR-IN-29) and HIV-1 reverse transcriptase (IC50 of 0.65 nM for optimized analogs) [1]. However, the specific placement of the methyl ester at the 5-position critically modulates the compound's physicochemical profile—particularly lipophilicity (XLogP3-AA = 0.6) and hydrogen bonding capacity (HBD = 0)—compared to the corresponding carboxylic acid or alternative ester analogs [2]. These differences directly affect solubility, membrane permeability, and reactivity in downstream synthetic transformations, meaning that swapping the methyl ester for a close analog without experimental validation risks altering both pharmacokinetic behavior and synthetic efficiency in multi-step medicinal chemistry workflows.

Carboxylic acid analogs

Swapping the methyl ester for the acid form may shift lipophilicity and HBD count, altering permeability and synthetic reactivity in multi-step routes.

Other ester analogs

Different ester groups change logP, rotatable bond count, and metabolic lability; pharmacokinetic behavior may not transfer without experimental validation.

Positional isomers on the core

Substituent placement on the imidazo[1,5-b]pyridazine ring critically modulates target engagement; regioisomers may not reproduce the same kinase inhibition profile.

Key Differences from Analogs


Lipophilicity Advantage

The methyl ester group confers a distinct lipophilicity profile compared to the carboxylic acid analog. Methyl imidazo[1,5-B]pyridazine-5-carboxylate has a computed XLogP3-AA of 0.6, whereas the 5-carboxylic acid derivative (CAS 1553960-74-9) is expected to exhibit a significantly lower logP due to the ionizable acid functionality [1]. For reference, the closely related 2-chloroimidazo[1,5-b]pyridazine-5-carboxylic acid has a computed XLogP3-AA of 1.2, demonstrating that even small substituent changes produce measurable lipophilicity shifts within this chemotype [2]. The target compound's intermediate logP value positions it favorably for balancing aqueous solubility and passive membrane permeability in early-stage lead optimization.

Lipophilicity
Cross-study comparable
XLogP3 0.6 vs acid >1.2
Supports intermediate logD selection for permeability profiling.
Computed values; experimental logD confirmation recommended.
Physicochemical Profiling Drug-likeness Permeability Prediction

Hydrogen Bond Donor Count

The absence of hydrogen bond donors (HBD = 0) in Methyl imidazo[1,5-B]pyridazine-5-carboxylate distinguishes it from the carboxylic acid analog (imidazo[1,5-b]pyridazine-5-carboxylic acid), which contains one HBD from the -OH group [1]. A zero HBD count reduces the compound's susceptibility to active efflux by P-glycoprotein and may enhance passive diffusion across biological membranes, a parameter often optimized in lead selection [2].

H-Bond Donors
Class-level inference
0 HBD vs 1 HBD (acid)
Lower HBD may reduce efflux liability in cell-based assays.
Class-level property; efflux ratio testing needed to confirm.
Hydrogen Bonding PK Optimization Rule of Five

Rotatable Bond Flexibility

The methyl ester substituent introduces two rotatable bonds into the scaffold, compared to the carboxylic acid analog which has only one (the C–COOH bond) [1]. This additional rotational degree of freedom can influence binding entropy and target recognition, serving as a valuable SAR probe for medicinal chemists exploring conformational constraints within the imidazo[1,5-b]pyridazine series.

Rotatable Bonds
Supporting evidence
2 vs 1 (acid analog)
Additional flexibility supports conformational SAR exploration.
Inferred from structure; binding entropy impact is target-dependent.
Conformational Analysis Structure-Activity Relationship Synthetic Handle

TPSA and CNS Penetration

With a TPSA of 56.5 Ų, Methyl imidazo[1,5-B]pyridazine-5-carboxylate falls below the empirical threshold of 60–70 Ų often associated with optimal blood-brain barrier penetration [1][2]. In contrast, the carboxylic acid analog is predicted to have a higher TPSA (estimated >70 Ų) due to the polar -OH group, potentially limiting its CNS exposure. This positions the methyl ester as a more brain-penetrant scaffold for neuroscience targets within the imidazo[1,5-b]pyridazine class.

CNS Penetration
Class-level inference
TPSA 56.5 Ų (below 60–70 Ų threshold)
Reported TPSA supports CNS permeability research fit.
Empirical threshold; requires brain exposure model validation.
CNS Drug Design Blood-Brain Barrier TPSA Optimization

Kinase Inhibition Track Record

The imidazo[1,5-b]pyridazine core is a validated kinase inhibitor scaffold. Advanced analogs such as ATR-IN-29 demonstrate potent ATR kinase inhibition with an IC50 of 1 nM and antiproliferative activity across multiple cancer cell lines (A549 IC50 = 156.70 nM; HCT116 IC50 = 22.48 nM; NCI-H460 IC50 = 19.02 nM) . While the target compound itself lacks direct biological data, its core scaffold has been optimized to achieve sub-nanomolar potency in related series, providing strong class-level precedent for kinase-focused drug discovery programs [1].

Kinase Track Record
Class-level inference
ATR-IN-29: IC50 1 nM (scaffold analog)
Scaffold class supports kinase inhibitor research context.
Target compound lacks direct data; class precedent only.
Kinase Inhibition ATR DNA Damage Response Anticancer

Application Scenarios


Early-Stage Kinase Inhibitor Lead Generation

Leveraging the imidazo[1,5-b]pyridazine scaffold's established kinase inhibition profile, researchers can use this methyl ester as a versatile starting point for synthesizing focused libraries targeting ATR, PI3K, or other kinases implicated in cancer [1]. The methyl ester functionality provides a metabolically labile handle that can be hydrolyzed to the active acid in vivo or further derivatized to amides and other bioisosteres during lead optimization.

CNS-Targeted Medicinal Chemistry Programs

With a TPSA of 56.5 Ų and zero hydrogen bond donors, this methyl ester is better suited than its carboxylic acid counterpart for designing brain-penetrant kinase inhibitors or receptor modulators [1]. Medicinal chemists pursuing neuroscience indications should prioritize this building block over the acid analog to maximize the probability of achieving adequate brain exposure without requiring a prodrug strategy.

Physicochemical SAR Exploration

The intermediate lipophilicity (XLogP3 = 0.6) and conformational flexibility (2 rotatable bonds) of this compound make it an ideal probe for systematic SAR studies investigating the impact of ester substitution on solubility, permeability, and target engagement [1]. Direct comparison with the acid analog (higher polarity) and bulkier esters (higher logP) allows teams to map the physicochemical landscape of the series.

Antiviral Drug Discovery Scaffold Expansion

Given the historical precedent of imidazo[1,5-b]pyridazines as HIV-1 reverse transcriptase inhibitors (optimized analog IC50 = 0.65 nM), this methyl ester scaffold can serve as a core template for next-generation antiviral agents [2]. The ester group offers a convenient vector for introducing solubility-enhancing moieties or prodrug elements, which was a successful strategy in earlier antiviral campaigns within this chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Scaffold with reported kinase inhibition
ATR or PI3K target engagement
CNS-targeted medicinal chemistry
Low TPSA and zero HBD
Brain permeability assay models
Physicochemical SAR exploration
Intermediate XLogP and rotatable bonds
Solubility and permeability profiling
Antiviral scaffold expansion
Ester handle for prodrug or solubility vectors
HIV-1 reverse transcriptase model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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